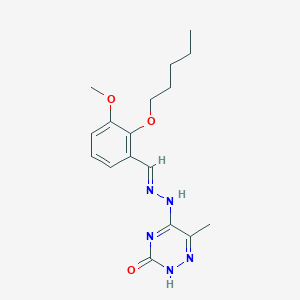
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as MPTP-H, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 3-methoxy-2-(pentyloxy)benzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in cognitive function. In addition, this compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to inhibit the growth of cancer cells and fungi, while at higher concentrations, it can induce cell death. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain and improve cognitive function. In addition, this compound has been shown to modulate the activity of certain signaling pathways, which can affect cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It exhibits a range of biochemical and physiological effects, which make it useful for investigating various biological processes. However, this compound also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is the development of this compound derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular signaling pathways. Overall, this compound has the potential to be a valuable tool for investigating various biological processes, and further research is needed to fully explore its potential applications.
Synthesemethoden
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using various methods. The most commonly used method involves the reaction of 3-methoxy-2-(pentyloxy)benzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, and the reaction conditions may vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Eigenschaften
Molekularformel |
C17H23N5O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-[(2E)-2-[(3-methoxy-2-pentoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+ |
InChI-Schlüssel |
NSUXHRYZZCLNFL-WOJGMQOQSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=CC=C1OC)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
Kanonische SMILES |
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
